Cas no 2228568-68-9 (tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate)
tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate
- EN300-1887691
- tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate
- 2228568-68-9
-
- Inchi: 1S/C15H18F3NO3/c1-15(2,3)22-14(21)19(4)10(8-20)5-9-6-12(17)13(18)7-11(9)16/h6-8,10H,5H2,1-4H3
- InChI Key: JLSWZEFITYMFMF-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1CC(C=O)N(C)C(=O)OC(C)(C)C)F)F
Computed Properties
- Exact Mass: 317.12387792g/mol
- Monoisotopic Mass: 317.12387792g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 46.6Ų
tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1887691-0.05g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-0.1g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-0.25g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-0.5g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-1.0g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1887691-2.5g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-5.0g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1887691-10.0g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1887691-1g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-5g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 5g |
$3728.0 | 2023-09-18 |
tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate
Professional Introduction to Compound with CAS No. 2228568-68-9 and Product Name: tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate
The compound with the CAS number 2228568-68-9 and the product name tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a trifluorophenyl group and a carbamate moiety, make it a promising candidate for further exploration in various therapeutic areas.
In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine atoms into their molecular structure. The trifluorophenyl group in this compound contributes to its enhanced metabolic stability and lipophilicity, which are critical properties for effective drug candidates. These characteristics have been extensively studied and are well-documented in the literature regarding their role in improving pharmacokinetic profiles.
The carbamate functional group in the compound is another key feature that underscores its potential utility. Carbamates have been widely used in the synthesis of pharmaceuticals due to their ability to form stable bonds with biological targets. This functionality is particularly relevant in the context of enzyme inhibition and receptor binding, where precise molecular interactions are essential for therapeutic efficacy.
Recent research has highlighted the importance of fluorinated aromatic compounds in the development of antiviral and anticancer agents. The trifluorophenyl ring in this compound is known to enhance binding affinity to biological targets by increasing electronic density and reducing steric hindrance. This property has been leveraged in the design of molecules targeting viral proteases and kinases, which are critical for viral replication and cancer cell proliferation.
The tert-butyl group attached to the carbamate moiety further enhances the compound's stability and solubility profile. This modification is particularly useful in formulations where oral bioavailability is a concern. The combination of these structural elements makes this compound a compelling candidate for further investigation in preclinical studies.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The trifluorophenyl group has been shown to improve blood-brain barrier penetration, a crucial factor for drugs targeting central nervous system (CNS) diseases. Additionally, the carbamate moiety can interact with specific neurotransmitter receptors, offering a dual mechanism of action that could enhance therapeutic outcomes.
In conclusion, the compound with CAS number 2228568-68-9 and product name tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated potential make it a valuable asset in ongoing research efforts aimed at developing novel therapeutics for various diseases. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic applications.
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